tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Overview
Description
Tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (TBA) is a synthetic organic compound that has been studied for its potential applications in chemical synthesis, scientific research, and various biochemical and physiological effects. TBA has been found to possess a wide range of properties, including a high solubility in water, good stability, and low toxicity. As such, it has become a popular choice for chemical synthesis in laboratories as well as a useful compound for scientific research.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehyde to form Schiff base compounds. These compounds were characterized using spectroscopic methods and X-ray crystallographic analysis, demonstrating intramolecular hydrogen bonding in certain derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).
Synthesis of Derivatives
- A reaction involving 2-cyanoacetamide and benzylideneacetone led to the synthesis of various derivatives including 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one. These derivatives have potential in further chemical studies and applications (Shatsauskas, Abramov, Saibulina, Palamarchuk, Kulakov, & Fisyuk, 2017).
Green Synthesis Methods
- A green and facile method for synthesizing tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano-(3,2-c)pyridine-6(5H)-carboxylate derivatives using ionic liquids has been described. This method is environmentally friendly and yields high-quality products (Zhang, Zhou, Li, Liu, & Wang, 2013).
Organocatalyzed Synthesis
- Organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile has been reported. This synthesis method provides a racemic mixture and contributes to the understanding of organocatalysis in heterocyclic compound formation (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Tautomerism Studies
- Research has been conducted on the tautomeric equilibrium of derivatives like dihydro-1,2,4-triazolo[1,5-a]pyrimidines. The steric effects of substituents like tert-butyl groups have been explored, impacting the stability of tautomers and the planarity of the bicyclic system (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).
Safety and Hazards
The related compound 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride have been used as reagents in the synthesis of antithrombotics
Biochemical Pathways
The compound may be involved in the biochemical pathways related to blood coagulation, given its potential use in the synthesis of antithrombotics . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates are unknown. Similar compounds are typically stored at 2-8°c , suggesting that they may be sensitive to temperature and other environmental conditions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s storage conditions suggest that it may be sensitive to high temperatures .
Properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLHPGOMLGKYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463456 | |
Record name | tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-05-0 | |
Record name | 1,1-Dimethylethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365996-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-amino-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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